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For Researchers, Scientists, and Drug Development Professionals

Abstract
PCS1055 is a novel synthetic small molecule that has been identified as a potent and selective

antagonist of the muscarinic M4 acetylcholine receptor. Its discovery has provided a valuable

chemical scaffold for the development of next-generation M4 selective antagonists with

potential therapeutic applications in neurological and psychiatric disorders. This technical guide

provides a comprehensive overview of the discovery, synthesis, and pharmacological

characterization of PCS1055 dihydrochloride. Detailed experimental protocols for key assays

and a summary of its binding and functional data are presented to facilitate further research

and drug development efforts.

Discovery of PCS1055
The discovery of PCS1055 emerged from research efforts focused on identifying selective

ligands for the muscarinic acetylcholine receptor subtypes. While not the result of a large-scale

high-throughput screening campaign, PCS1055 was identified as a valuable pharmacological

tool and served as a crucial starting point for medicinal chemistry programs aimed at

developing highly selective M4 receptor antagonists.[1][2] Its pyrazolo[1,5-a]pyrimidine core

was recognized as a privileged scaffold for obtaining potent and selective kinase inhibitors and

other biologically active compounds. The initial characterization of PCS1055 revealed its high

affinity for the M4 receptor, establishing it as a lead compound for further optimization.
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Chemical Structure and Properties
IUPAC Name: 3-(1H-imidazol-1-yl)-5-(3-(piperidin-1-yl)propyl)pyrazolo[1,5-a]pyrimidine

dihydrochloride

Chemical Formula: C₁₈H₂₃N₇ · 2HCl

Molecular Weight: 410.3 g/mol (dihydrochloride salt)

Chemical Structure:

Caption: Chemical structure of PCS1055.

Synthesis of PCS1055 Dihydrochloride
While a specific detailed synthesis of PCS1055 dihydrochloride has not been published, its

structure, based on a pyrazolo[1,5-a]pyrimidine core, suggests a plausible synthetic route. The

synthesis of this class of compounds typically involves the condensation of a 3-aminopyrazole

derivative with a 1,3-dicarbonyl compound or its equivalent.

A potential retrosynthetic analysis is outlined below:

PCS10553-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine
+ 3-(piperidin-1-yl)propanal

C-C bond formation

3-amino-4-(1H-imidazol-1-yl)-1H-pyrazole
+ Malondialdehyde Pyrazolo[1,5-a]pyrimidine synthesis

Piperidine
+ 3-chloropropanal

Side chain synthesis

3-amino-1H-pyrazole
+ 1-chloro-1H-imidazole

Imidazole substitution

Click to download full resolution via product page

Caption: Retrosynthetic analysis of PCS1055.

A plausible forward synthesis based on established methods for pyrazolo[1,5-a]pyrimidine

synthesis would involve the following key steps:

Synthesis of the 3-aminopyrazole intermediate: This can be achieved through various

published methods, often starting from commercially available materials.
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Introduction of the imidazole moiety: The 1H-imidazol-1-yl group can be introduced onto the

pyrazole ring through a nucleophilic substitution reaction.

Condensation to form the pyrazolo[1,5-a]pyrimidine core: The substituted 3-aminopyrazole is

then reacted with a suitable 1,3-dielectrophile, such as malondialdehyde or a derivative, to

construct the fused pyrimidine ring.

Alkylation of the pyrazolo[1,5-a]pyrimidine: The final side chain can be introduced via an

alkylation reaction at the C5 position of the pyrazolo[1,5-a]pyrimidine core with a suitable 3-

(piperidin-1-yl)propyl halide.

Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to

yield the more stable and water-soluble dihydrochloride salt.

Pharmacological Characterization
PCS1055 has been characterized through a series of in vitro pharmacological assays to

determine its binding affinity and functional activity at the muscarinic M4 receptor.

Radioligand Binding Assays
The binding affinity of PCS1055 to the human muscarinic M4 receptor was determined using

competitive radioligand binding assays with [³H]-N-methylscopolamine ([³H]-NMS), a non-

selective muscarinic receptor antagonist.

Table 1: Binding Affinity of PCS1055 at the Human M4 Muscarinic Receptor

Parameter Value

Kᵢ (nM) 6.5

Data from Croy et al., 2016.

Functional Assays
The functional activity of PCS1055 as an M4 receptor antagonist was assessed using a

[³⁵S]GTPγS binding assay. This assay measures the ability of a compound to inhibit agonist-

stimulated G-protein activation.
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Table 2: Functional Antagonist Activity of PCS1055 at Muscarinic Receptor Subtypes

Receptor Subtype Fold Selectivity over M4

M1 255

M2 69.1

M3 342

M5 >1000

Data from Croy et al., 2016.

These results demonstrate that PCS1055 is a potent M4 receptor antagonist with significant

selectivity over other muscarinic receptor subtypes.

Signaling Pathway
As an antagonist of the M4 muscarinic receptor, PCS1055 blocks the downstream signaling

cascade initiated by the binding of the endogenous agonist, acetylcholine. The M4 receptor is a

G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.
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Caption: PCS1055 antagonism of the M4 receptor signaling pathway.
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Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the

activity of downstream effectors such as protein kinase A (PKA) and alters gene expression. By

blocking the binding of acetylcholine, PCS1055 prevents this inhibitory signaling cascade.

Experimental Protocols
Radioligand Displacement Assay ([³H]-NMS)
This protocol describes a general method for determining the binding affinity of a test

compound (e.g., PCS1055) to the M4 muscarinic receptor.

Start Prepare cell membranes
expressing M4 receptor

Incubate membranes with
[3H]-NMS and varying

concentrations of PCS1055

Separate bound and
free radioligand by filtration

Wash filters to remove
non-specific binding

Measure radioactivity
of filters

Analyze data to
determine Ki value End

Click to download full resolution via product page

Caption: Workflow for a radioligand displacement assay.

Materials:

Cell membranes expressing the human M4 muscarinic receptor

[³H]-N-methylscopolamine ([³H]-NMS)

PCS1055 dihydrochloride

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Non-specific binding control (e.g., 1 µM atropine)

96-well filter plates

Scintillation fluid

Microplate scintillation counter

Procedure:
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Prepare serial dilutions of PCS1055 in assay buffer.

In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration near its Kd), and either

assay buffer (for total binding), non-specific binding control, or a dilution of PCS1055.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90

minutes).

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-

cold assay buffer to remove unbound radioligand.

Allow the filters to dry, then add scintillation fluid to each well.

Measure the radioactivity in each well using a microplate scintillation counter.

Calculate the specific binding at each concentration of PCS1055 by subtracting the non-

specific binding from the total binding.

Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay
This protocol outlines a general procedure to assess the functional antagonist activity of

PCS1055 at the M4 receptor.

Start Prepare cell membranes
expressing M4 receptor

Pre-incubate membranes with
varying concentrations of PCS1055

Add a fixed concentration of an
M4 agonist (e.g., acetylcholine)

and [35S]GTPγS

Incubate to allow for
G-protein activation

Separate bound and
free [35S]GTPγS Wash filters Measure radioactivity Analyze data to determine

antagonist potency End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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